5-Bromo-6-fluoro-8-methylquinoline
Description
Properties
IUPAC Name |
5-bromo-6-fluoro-8-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-5-8(12)9(11)7-3-2-4-13-10(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKGIQSUBHAFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation of 8-Methylquinoline
A common strategy involves introducing bromine and fluorine substituents onto a pre-formed 8-methylquinoline core. The methyl group at position 8 directs electrophilic substitution to the 5- and 6-positions due to its electron-donating effect, facilitating regioselective halogenation.
Bromination :
Treatment of 8-methylquinoline with bromine (Br₂) in acetic acid at 80–100°C yields 5-bromo-8-methylquinoline. The reaction typically achieves 70–85% yield, with purity exceeding 90% after recrystallization.
Fluorination :
Subsequent fluorination employs hydrogen fluoride (HF) or Selectfluor® in dichloromethane at 0–25°C, introducing fluorine at position 6. This step proceeds via an electrophilic mechanism, with yields ranging from 60% to 75%.
Example Protocol :
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Dissolve 8-methylquinoline (10 mmol) in glacial acetic acid.
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Add Br₂ (12 mmol) dropwise at 80°C for 6 hours.
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Quench with NaHSO₃, extract with EtOAc, and purify via column chromatography (silica gel, hexane/EtOAc 4:1).
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React the brominated intermediate with Selectfluor® (15 mmol) in CH₂Cl₂ at 25°C for 12 hours.
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Isolate the product by filtration and recrystallize from ethanol.
Trichloromethyl Intermediate Hydrolysis
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | Cl₂, 150°C, 60 hrs | 70–90% | 90–97% |
| Halogen Substitution | NaBr/KF, DMF, 120°C, 24 hrs | 65–80% | 85–92% |
| Hydrolysis | H₂O, 0–5°C, 48 hrs | 75–89% | 91–98% |
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety, often employing continuous flow reactors. These systems enhance heat transfer and mixing, critical for exothermic halogenation reactions:
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Bromination : A tubular reactor feeds 8-methylquinoline and Br₂ at 100°C, achieving 95% conversion in <1 hour.
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Fluorination : A microreactor with Selectfluor® at 50°C completes fluorination in 30 minutes, reducing side reactions.
Advantages :
-
20–30% higher yields than batch processes.
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Reduced solvent waste (50–70% less).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Sequential Halogenation | High regioselectivity | Multi-step purification | 60–75% | Moderate |
| Trichloromethyl Route | Adaptable to diverse halogens | Harsh chlorination conditions | 65–80% | High |
| Continuous Flow | Rapid, solvent-efficient | High initial capital cost | 85–95% | Industrial |
Challenges and Optimization
-
Regioselectivity : Competing halogenation at positions 3 and 7 can occur. Using directing groups (e.g., -SO₃H) or low-temperature conditions mitigates this.
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Methyl Group Stability : Harsh fluorination conditions may demethylate the 8-position. Protecting groups (e.g., acetyl) are recommended for sensitive intermediates .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions. For example:
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Methylation via Grignard Reagents :
Reaction with methyl Grignard (CH₃MgCl) in the presence of dichloro[1,3-bis(diphenylphosphino)propane] nickel(II) catalyst yields 2,5-dimethyl-6-fluoroquinoline (Scheme 1). This reaction proceeds in toluene at 5–20°C with 1.2–1.4 equivalents of Grignard reagent and 0.05 equivalents of Ni catalyst .
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Methyl Grignard substitution | Toluene, 5–20°C, Ni catalyst | 84.5% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids to form biaryl derivatives. For instance, coupling with 3-fluoroaniline in the presence of 70% TBHP (tert-butyl hydroperoxide) produces 2-((6'-bromo-6-fluoro-[2,2'-biquinolin]-3-yl)oxy)ethan-1-ol at 50% yield .
Reductive Transformations
The quinoline ring can be hydrogenated to tetrahydroquinoline derivatives:
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Catalytic Hydrogenation :
Using platinum on charcoal (0.3–1.0 g catalyst per 20 g substrate) under 30–60 psi H₂ in acetic acid/isopropanol converts 2,5-dimethyl-6-fluoroquinoline to 2,5-dimethyl-6-fluoro-1,2,3,4-tetrahydroquinoline .
| Substrate | Catalyst | Pressure | Yield | Source |
|---|---|---|---|---|
| 2,5-Dimethyl-6-fluoroquinoline | Pt/C | 30–60 psi | 75–90% |
Functionalization via Condensation
The methyl group at position 8 enables condensation reactions:
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Alkoxymethylenemalonic Acid Condensation :
Reacts with diethyl ethoxymethylenemalonate to form intermediates for quinolizine derivatives, critical in synthesizing antimicrobial agents .
Oxidation and Halogenation
-
Bromination :
Bromine in 1,2-dichloroethane with AlCl₃ at 75°C introduces bromine at position 5, forming 5-bromo-6-fluoro-8-methylquinoline (84.5% crude yield, 99.2% post-recrystallization) .
Mechanistic Insights
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Nickel-Catalyzed Substitutions :
The Ni catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the Grignard reagent and reductive elimination to form the C–CH₃ bond . -
Hydrogenation Selectivity :
Platinum catalysts selectively reduce the quinoline ring without affecting methyl or halogen substituents .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
5-Bromo-6-fluoro-8-methylquinoline has shown promising potential as an antimicrobial and anticancer agent . Its structural features allow it to interact effectively with biological targets, such as enzymes and receptors, which are critical in disease mechanisms. Research indicates that derivatives of this compound can inhibit the growth of various pathogens by chelating essential metal ions required for microbial survival. Additionally, preliminary studies suggest that it may possess antitumor activity, although more extensive investigations are needed to confirm these effects.
Drug Development
The compound serves as a lead structure for developing new pharmaceuticals targeting infectious diseases and cancers. Its unique fluorinated structure enhances its binding affinity to various biological targets, potentially leading to improved efficacy in drug development. The compound's mechanism of action involves inhibiting specific enzymes associated with cell proliferation and microbial resistance .
Biological Studies
In biological research, this compound is utilized to explore the biological activity of quinoline derivatives. Its interactions with biological molecules are crucial for understanding its therapeutic potential. The presence of bromine and fluorine atoms enhances the compound's binding affinity towards specific molecular targets, facilitating studies on its effects on cellular processes and enzyme activities .
Industrial Applications
Beyond medicinal uses, this compound finds applications in the development of new materials . It is utilized as a precursor in the synthesis of dyes and pigments, contributing to advancements in material science. Its derivatives may also be employed in the production of organic light-emitting diodes (OLEDs) and solar cells due to their desirable electronic properties .
Synthesis and Structural Variants
Several synthetic routes have been developed for producing this compound, including methods that leverage palladium-catalyzed reactions for functionalization. The compound's structure allows for various substitutions that can enhance its biological activity or modify its physical properties for industrial applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of 5-Bromo-6-fluoro-8-methylquinoline with key analogs, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Molecular Properties
Key Observations
Substituent Effects on Molecular Weight: The addition of a methyl group (CH₃) in this compound increases molecular weight compared to non-methylated analogs like 5-Bromo-6-fluoroquinoline (232.0 vs. ~250–260 estimated). Methoxy (OCH₃) or bromomethyl (BrCH₂) groups further elevate molecular weight, as seen in 8-Bromo-5-fluoro-6-methoxyquinoline (256.07) and 8-(Bromomethyl)-6-fluoroquinoline (240.07).
Bromine at Position 5: Increases steric bulk and halogen bonding, critical for kinase inhibition (e.g., in isoquinoline derivatives). Methyl at Position 8: Likely improves metabolic stability compared to bromomethyl (BrCH₂) in 8-(Bromomethyl)-6-fluoroquinoline, which may exhibit higher reactivity.
Applications in Drug Development: 5-Bromo-6-fluoroquinoline serves as a precursor for kinase inhibitors due to its balanced lipophilicity. 8-(Bromomethyl)-6-fluoroquinoline is used as a drug impurity reference, highlighting the importance of structural control in pharmaceutical quality assurance. 5-Bromo-8-fluoroisoquinoline demonstrates dopamine receptor binding, underscoring the role of fluorine and bromine in CNS-targeting agents.
Research Findings and Data Gaps
Physical-Chemical Data Limitations: Melting points, boiling points, and solubility data for most analogs are unavailable in the provided evidence. NIST-standardized data are explicitly missing for compounds like 5-Bromo-6-methoxy-8-nitroquinoline.
Synthetic Challenges: The introduction of multiple substituents (e.g., Br, F, CH₃) requires precise regioselective synthesis. For instance, 5-Bromo-8-methoxy-2-methylquinoline involves multi-step functionalization at positions 2, 5, and 8.
Biological Activity Trends: Fluorine at position 6 (as in 5-Bromo-6-fluoroquinoline) correlates with enhanced antimicrobial activity in quinoline derivatives. Methyl groups (e.g., in this compound) may reduce toxicity compared to bromomethyl groups, which are prone to alkylation side reactions.
Biological Activity
5-Bromo-6-fluoro-8-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique substitution pattern that includes a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl group at the 8-position. This structure contributes significantly to its biological activity, particularly in the fields of medicinal chemistry and materials science.
The molecular formula of this compound is C10H7BrF, with a molecular weight of approximately 268.08 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its electrophilic reactivity and binding affinity to biological targets, making it an interesting candidate for drug development.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound's biological activities can be attributed to several mechanisms:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains by inhibiting key enzymes involved in microbial growth. Its ability to chelate essential metal ions further enhances its antimicrobial efficacy.
- In vitro studies have demonstrated that derivatives of this compound possess antibacterial and antifungal properties, indicating its potential use in treating infections caused by resistant strains.
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving the modulation of specific signaling pathways.
- The compound's fluorinated structure has been linked to enhanced interactions with cancer cell receptors, which may lead to improved therapeutic outcomes.
The mechanism of action for this compound involves its interaction with various biological macromolecules, including enzymes and receptors. The halogen substituents play a crucial role in enhancing binding affinity, which is essential for its therapeutic potential. Specifically, it may inhibit enzymes such as DNA gyrase or topoisomerase IV, leading to antibacterial activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Antifungal | Inhibits growth of fungal pathogens | |
| Anticancer | Inhibits tumor cell proliferation |
Case Study: Anticancer Potential
A study focused on the anticancer properties of quinoline derivatives, including this compound, found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The research highlighted the compound's potential as an effective anticancer agent, warranting further investigation into its pharmacological applications .
Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various quinoline derivatives against resistant bacterial strains. It was found that the presence of bromine and fluorine significantly enhanced the compounds' efficacy compared to their non-halogenated counterparts, suggesting that structural modifications can lead to improved antimicrobial properties .
Q & A
Q. What analytical methods differentiate positional isomers in bromo-fluoroquinoline derivatives?
- Answer : Use chiral HPLC columns or capillary electrophoresis for isomer separation. Tandem MS/MS fragments isomers based on substitution patterns, while ¹⁹F NMR distinguishes fluorine environments. ’s structural studies on trifluoromethoxyquinolines provide a framework .
Methodological Notes
- Data Validation : Triangulate spectroscopic data with computational models (e.g., Gaussian, ORCA) to resolve ambiguities .
- Scale-Up Challenges : Transitioning from milligram to gram scale requires optimizing exothermic reactions and solvent recovery, as noted in ’s catalog entries for brominated acids .
- Biological Activity : Modify the quinoline core via methods in (e.g., introducing amino groups) to enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
